molecular formula C22H22N4O2S B2769714 N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-80-2

N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2769714
CAS No.: 1251686-80-2
M. Wt: 406.5
InChI Key: OIRVDCVPGKVZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a benzyl group, a 3,5-dimethylphenyl substituent, and a methyl group at position 3 of the triazolo ring. The sulfonamide moiety and aromatic substituents are critical for modulating physicochemical properties and target binding.

Properties

IUPAC Name

N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-12-17(2)14-20(13-16)26(15-19-8-5-4-6-9-19)29(27,28)21-10-7-11-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVDCVPGKVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the triazolo[4,3-a]pyridine class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of malaria and cancer.

Chemical Structure

The compound features a triazole ring fused to a pyridine structure, with a sulfonamide group and various aromatic substituents. The structural complexity contributes to its unique biological properties.

Antimalarial Activity

Recent studies have demonstrated that compounds within the triazolo[4,3-a]pyridine family exhibit significant antimalarial activity. A notable study synthesized a series of these compounds and evaluated their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The most promising derivatives showed inhibitory concentrations (IC50) as low as 2.24 μM, indicating potent antimalarial properties .

The mechanism of action involves the inhibition of specific kinases such as c-Met and VEGFR-2, which play critical roles in cancer cell signaling pathways. By targeting these kinases, the compound may disrupt cancer cell growth and survival .

Case Studies

  • Antimalarial Screening : A virtual screening approach was employed to identify potential antimalarial agents from a library of triazolo[4,3-a]pyridines. The study highlighted that modifications at specific positions on the triazole and pyridine rings significantly influenced biological activity .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The compound's ability to inhibit c-Met and VEGFR-2 was confirmed through kinase assays .

Data Table: Biological Activity Overview

Activity Target IC50 (μM) Reference
AntimalarialPlasmodium falciparum2.24
c-Met InhibitionCancer Cells0.35
VEGFR-2 InhibitionCancer Cells0.21

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related triazolopyridine sulfonamides, focusing on substituent effects, molecular properties, and inferred biological relevance.

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the benzyl and aryl groups, which influence lipophilicity, solubility, and steric effects.

Table 1: Structural and Physicochemical Comparison
Compound Name R₁ (Benzyl Substituent) R₂ (Aryl Group) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target: N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-... Benzyl (unsubstituted) 3,5-dimethylphenyl ~422 (calculated)* N/A Balanced lipophilicity
8b: N-(2,5-dimethylbenzyl)-N-(3,5-dimethylphenyl)-3-methyl-... 2,5-dimethylbenzyl 3,5-dimethylphenyl 434.55 195–196 Increased steric bulk
8a: N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-... 3-chlorobenzyl 3,5-difluorophenyl 434.05 160–162 Electron-withdrawing substituents
M875-3128: N-(3,5-dimethylphenyl)-N-(3-methoxyphenylmethyl)-3-methyl-... 3-methoxyphenylmethyl 3,5-dimethylphenyl 436.53 N/A Polar methoxy group
P048-0081: N-(3-methylphenylmethyl)-N-phenyl-3-methyl-... 3-methylphenylmethyl Phenyl 392.48 N/A Simplified aryl substituent

*Calculated based on the molecular formula inferred from analogs.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s unsubstituted benzyl group may offer moderate lipophilicity compared to 8b’s 2,5-dimethylbenzyl (higher lipophilicity) and 8a’s 3-chlorobenzyl (higher polarity due to Cl/F) .

Steric Considerations :

  • Compound 8b’s 2,5-dimethylbenzyl group increases steric bulk, which may hinder binding to certain targets compared to the target compound’s simpler benzyl group .

Electron-Donating vs. Withdrawing Groups :

  • The 3,5-dimethylphenyl group (electron-donating) in the target compound contrasts with 8a’s 3,5-difluorophenyl (electron-withdrawing), which could alter electronic distribution and hydrogen-bonding capacity .

The 3-methyl group on the triazolo ring (common across analogs) likely stabilizes the heterocyclic core, enhancing metabolic stability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Oxidative cyclization : Hydrazine intermediates undergo ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding the triazolopyridine core .
  • Sulfonamide functionalization : Reacting the core with substituted benzyl halides (e.g., 3,5-dimethylbenzyl chloride) under basic conditions (e.g., pyridine/DMAP) to introduce the sulfonamide group .
  • Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., δ 2.04 ppm for methyl groups, δ 5.16 ppm for benzyl CH2) confirm substitution patterns and regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.4 [M+H]+) .
  • Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during triazolopyridine core formation?

  • Oxidant selection : Sodium hypochlorite (NaOCl) is preferred over Cr(VI) or DDQ for eco-friendly synthesis, achieving ~73% yield in ethanol at 25°C .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrazine cyclization .
  • Solvent screening : Ethanol enhances solubility of intermediates, while dichloromethane improves extraction efficiency .

Q. What in vitro assays are recommended to evaluate the antimalarial activity of this compound?

  • Plasmodium falciparum growth inhibition : Use the [3H]-hypoxanthine incorporation assay (IC50 values <1 µM indicate potency) .
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI >10 is desirable) .

Q. How can structure-activity relationships (SAR) be analyzed for sulfonamide derivatives of this compound?

  • Substituent variation : Compare analogs with different benzyl groups (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl) to determine steric/electronic effects on bioactivity .
  • Molecular docking : Simulate binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) to identify critical interactions (e.g., hydrogen bonds with Tyr586) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Assay standardization : Ensure consistent parasite strains (e.g., Pf3D7) and incubation times (72 hours) to minimize variability .
  • Compound stability testing : Use HPLC to verify integrity after storage in biological media (e.g., RPMI-1640 at 37°C for 24 hours) .

Q. What advanced analytical methods are used to assess compound stability in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies degradation products in plasma or liver microsomes .
  • Metabolite profiling : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to identify major oxidative metabolites .

Q. How can computational modeling enhance SAR studies for this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .
  • Molecular Dynamics (MD) simulations : Analyze binding persistence to PfDHODH over 100-ns trajectories to prioritize analogs .

Q. What protocols are recommended for in vivo efficacy evaluation in malaria models?

  • Rodent models : Administer orally (10–50 mg/kg/day) to Plasmodium berghei-infected mice; monitor parasitemia via Giemsa-stained blood smears .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.